(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10255 is a small molecular drug that has been investigated primarily as an inhibitor of Plasmodium Plasmepsin 2, an enzyme associated with malaria . This compound is part of a broader class of inhibitors designed to target specific proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds.
Preparation Methods
The synthesis of KNI-10255 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to build the backbone of the molecule.
Functional group modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and specificity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for KNI-10255 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
KNI-10255 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigating its effects on Plasmodium Plasmepsin 2 and other related enzymes.
Medicine: Potential therapeutic applications in treating malaria and other diseases involving protease activity.
Industry: Use in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
KNI-10255 exerts its effects by inhibiting Plasmodium Plasmepsin 2, an enzyme crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, preventing it from hydrolyzing peptide bonds in proteins. This inhibition disrupts the parasite’s ability to process proteins, ultimately leading to its death.
Comparison with Similar Compounds
KNI-10255 can be compared with other protease inhibitors such as:
KNI-10256: Another inhibitor with a similar mechanism of action but different potency.
KNI-10260: A less potent inhibitor with a different binding affinity.
KNI-10265: A highly potent inhibitor with a lower Ki value compared to KNI-10255.
Properties
Molecular Formula |
C33H36N4O8S |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(3-nitrophenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C33H36N4O8S/c1-33(2)30(31(41)35-28-24-14-7-6-11-21(24)16-26(28)38)36(19-46-33)32(42)29(40)25(15-20-9-4-3-5-10-20)34-27(39)18-45-23-13-8-12-22(17-23)37(43)44/h3-14,17,25-26,28-30,38,40H,15-16,18-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1 |
InChI Key |
RFMOODWRTXUAKX-DOWNBTJOSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-])O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-])O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.